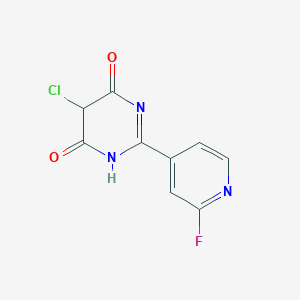
5-Chloro-2-(2-fluoropyridin-4-yl)pyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(2-fluoropyridin-4-yl)pyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a chloro group at the 5-position and a fluoropyridinyl group at the 2-position. The presence of these substituents imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-fluoropyridin-4-yl)pyrimidine-4,6(1H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-fluoropyridine-4-carboxylic acid with suitable reagents can yield the desired pyrimidine derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
化学反应分析
Types of Reactions
5-Chloro-2-(2-fluoropyridin-4-yl)pyrimidine-4,6(1H,5H)-dione can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro and fluoropyridinyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学研究应用
5-Chloro-2-(2-fluoropyridin-4-yl)pyrimidine-4,6(1H,5H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
作用机制
The mechanism of action of 5-Chloro-2-(2-fluoropyridin-4-yl)pyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
相似化合物的比较
Similar Compounds
2-Chloro-5-(2-fluoropyridin-4-yl)pyrimidine: Similar structure but with different substitution pattern.
5-Bromo-2-(2-fluoropyridin-4-yl)pyrimidine: Bromine substitution instead of chlorine.
5-Chloro-2-(3-fluoropyridin-4-yl)pyrimidine: Different position of the fluorine atom on the pyridine ring.
Uniqueness
5-Chloro-2-(2-fluoropyridin-4-yl)pyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H5ClFN3O2 |
|---|---|
分子量 |
241.60 g/mol |
IUPAC 名称 |
5-chloro-2-(2-fluoropyridin-4-yl)-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C9H5ClFN3O2/c10-6-8(15)13-7(14-9(6)16)4-1-2-12-5(11)3-4/h1-3,6H,(H,13,14,15,16) |
InChI 键 |
LAJFTYLRGXWMJL-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1C2=NC(=O)C(C(=O)N2)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


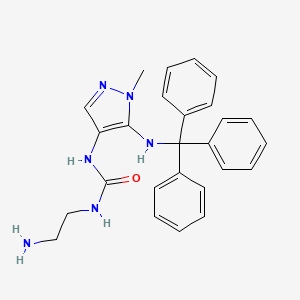
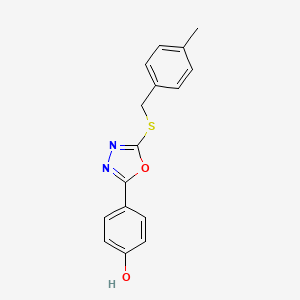
![4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride](/img/structure/B11774252.png)
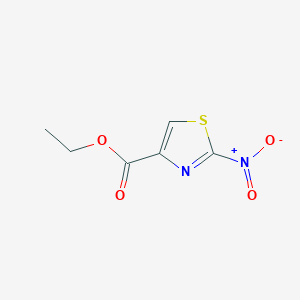
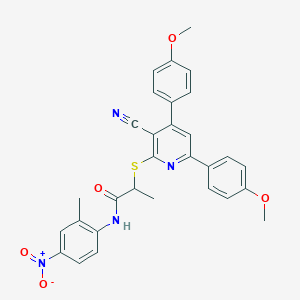

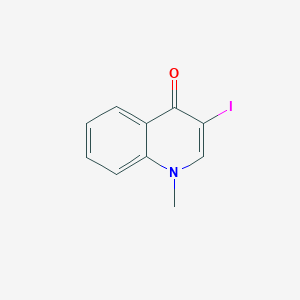
![2-(2-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11774274.png)
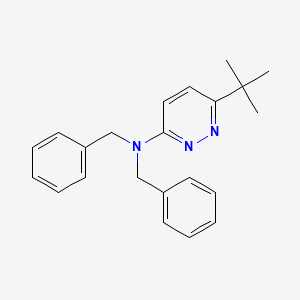
![7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11774285.png)

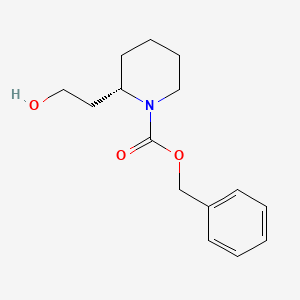
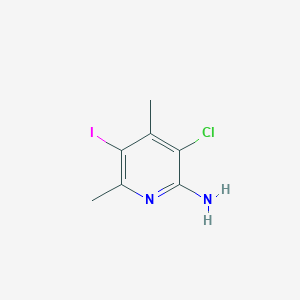
![3-(p-Tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-dioxide](/img/structure/B11774329.png)
